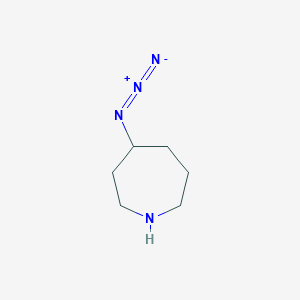

4-Azidoazepane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

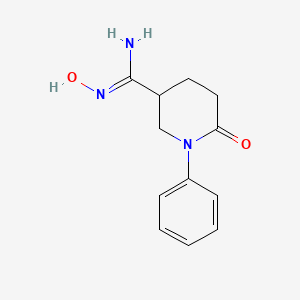

4-Azidoazepane, also known as 4-Azepanyl azide or 4-Azido-1-azepane, is a heterocyclic organic compound that contains a six-membered ring with an azide group attached to one of the carbon atoms. This compound has gained significant attention in the scientific community due to its potential applications in chemical synthesis, drug discovery, and bioorthogonal chemistry.

Scientific Research Applications

Photochemistry and Detection of Dehydroazepine

Shields et al. (1987) explored the photochemistry of aryl azides, specifically focusing on the detection and characterization of dehydroazepine through time-resolved infrared spectroscopy and flash photolysis. Their study provided insights into the intermediacy of dehydroazepine, estimating its lifetime and measuring its reaction rate with nucleophiles at room temperature Shields et al., 1987.

Synthetic Routes to Triazoles

Tornøe et al. (2002) reported on the regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase, producing 1,4-substituted [1,2,3]-triazoles. This method is significant for its compatibility with solid-phase peptide synthesis, contributing to the efficient and mild synthesis of triazoles Tornøe et al., 2002.

Synthesis and Evaluation of Iminocyclitols

Morís-Varas et al. (1996) focused on the synthesis and biological evaluation of seven-membered iminocyclitols, showcasing methods for obtaining polyhydroxyperhydroazepines. Their research contributes to understanding the chemical manipulations of aldopyranoses and the development of azepine-based compounds Morís-Varas et al., 1996.

Azepanium Ionic Liquids

Belhocine et al. (2011) introduced azepane as a starting material for synthesizing a new family of room-temperature ionic liquids. This research highlights the potential of azepane derivatives in mitigating disposal issues associated with diamine production by-products in the polyamide industry, providing a sustainable approach to material synthesis Belhocine et al., 2011.

Collagen Model Peptides

Erdmann and Wennemers (2010) studied azidoproline-containing collagen model peptides to explore their functionalizability and conformational properties. Their findings demonstrate the potential of "click" chemistry in developing functional collagen-based materials, emphasizing the compatibility of azide-functionalized compounds with the stabilization of collagen triple helices Erdmann & Wennemers, 2010.

properties

IUPAC Name |

4-azidoazepane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4/c7-10-9-6-2-1-4-8-5-3-6/h6,8H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOVZNVMGMGUBFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCNC1)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-Chloro-5-fluorophenyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2724381.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-phenylpiperazine-1-carbothioamide](/img/structure/B2724385.png)

![N-benzyl-2-[4-(benzylamino)quinazolin-2-yl]sulfanyl-N-methylacetamide](/img/structure/B2724388.png)